molecular formula C14H15N5O6S B1676535 Metsulfuron-methyl CAS No. 74223-64-6

Metsulfuron-methyl

Cat. No. B1676535
CAS RN: 74223-64-6
M. Wt: 381.37 g/mol
InChI Key: RSMUVYRMZCOLBH-UHFFFAOYSA-N
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Description

Metsulfuron-methyl is an organic compound classified as a sulfonylurea herbicide. It is used to kill broadleaf weeds and some annual grasses . It is a systemic compound with foliar and soil activity, inhibiting cell division in shoots and roots .


Synthesis Analysis

The synthesis process of metsulfuron-methyl involves several steps. The process starts with the addition of a compound into an ethanol solution of sodium ethoxide to prepare another compound. This compound is then added into a tetrahydrofuran solution of deuterated sodium methoxide, and a reflux reaction is performed to obtain a third compound .


Molecular Structure Analysis

Metsulfuron-methyl has a molecular formula of C14H15N5O6S and an average mass of 381.364 Da . It is a white, odorless solid .


Chemical Reactions Analysis

Metsulfuron-methyl is not directly determinable by gas chromatography due to its thermal instability and extremely low volatility. Most methods reported for its determination are by High-Performance Liquid Chromatography (HPLC) .


Physical And Chemical Properties Analysis

Metsulfuron-methyl is a white, odorless solid with a melting point of 163-166°C and a vapor pressure of 7.73 × 10-3 Pa/25°C . Its water solubility varies with pH: 270 at pH 4.59, 1750 at pH 5.42, and 9500 mg/L at pH 6.11 .

Scientific Research Applications

Ecotoxicity Assessment

  • Soil Fauna Risk Assessment : Metsulfuron-methyl, often applied with a mineral oil adjuvant, has been studied for its ecotoxicity effects on soil fauna. Laboratory and field tests indicated that metsulfuron-methyl alone is not a significant threat to soil fauna at recommended doses. However, the addition of mineral oil adjuvant showed ecotoxic effects on certain soil invertebrates in laboratory tests. Field evaluations suggested that metsulfuron-methyl and the adjuvant do not impair the feeding activity of soil fauna, underscoring the importance of considering adjuvant effects in pesticide risk assessments (De Santo et al., 2019).

Residue Analysis

  • Detection Techniques Comparison : The analysis of metsulfuron-methyl residues in wheat field soil was conducted using both HPLC and bioassay techniques. The study found that the bioassay technique was more sensitive than HPLC in detecting residues. This research highlights the importance of selecting appropriate detection methods for accurately assessing the presence of herbicide residues in agricultural soils (Paul et al., 2009).

Aquatic Ecosystems Impact

  • Sensitivity of Aquatic Plants : Metsulfuron-methyl's impact on aquatic plants was evaluated under controlled conditions, revealing varying degrees of sensitivity across different species. The study underscores the potential ecological implications of herbicide runoff or drift into aquatic environments, highlighting the need for careful management and application practices to protect aquatic flora (Cedergreen et al., 2004).

Soil Mobility and Persistence

  • Leaching and Persistence Studies : The mobility and persistence of metsulfuron-methyl in different soil types have been explored to understand its environmental fate. Studies show that metsulfuron-methyl exhibits high mobility under certain conditions, which could pose risks of groundwater contamination. Understanding these dynamics is crucial for developing guidelines to minimize environmental impacts (Sondhia, 2009).

Impact on Non-Target Species

  • Non-Target Plant and Invertebrate Communities : Research has delved into the effects of metsulfuron-methyl on non-target plant communities and soil and litter invertebrate populations. These studies are vital for assessing the broader ecological impacts of herbicide use and for informing management practices that protect biodiversity (French & Buckley, 2008).

Safety And Hazards

Metsulfuron-methyl is classified as very toxic to aquatic life with long-lasting effects . It causes serious eye irritation and may be harmful if inhaled . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The development of resistance against metsulfuron-methyl narrows down the options for broadleaf weed control in wheat. As for the control of these weeds in wheat, only three major herbicides are available and used in India . The widespread use of metsulfuron-methyl will leave a large number of residues in the soil, which will pose a threat to the aquatic ecological environment .

properties

IUPAC Name

methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMUVYRMZCOLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6023864
Record name Metsulfuron-methyl
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Molecular Weight

381.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Merck Index] Colorless or white to pale yellow solid with a mild sweet ester-like odor; [HSDB]
Record name Metsulfuron-methyl
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Solubility

Solubility (mg/L at 25 °C): hexane 5.84X10-1, ethyl acetate 1.11X10+4, methanol 7.63X10+3, acetone 3.7X10+4, dichloromethane 1.32X10+5, toluene 1.24X10+3., In water, 9.50X10+3 mg/L at 25 °C
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Vapor Pressure

0.000058 [mmHg], 2.5X10-12 mm Hg at 25 °C
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Product Name

Metsulfuron-methyl

Color/Form

White crytals, White to pale yellow solid, Colorless crystals

CAS RN

74223-64-6
Record name Metsulfuron-methyl
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Record name Metsulfuron-methyl [ISO:BSI]
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Record name Metsulfuron-methyl
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Record name Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester
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Melting Point

163 °C
Record name METSULFURON-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849
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Synthesis routes and methods I

Procedure details

To an anhydrous suspension of 1.4 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 25 ml of methylene chloride was added with stirring at ambient temperature and pressure 2.4 g of 2-methoxycarbonylbenzenesulfonylisocyanate. The mixture was thereafter stirred for 16 hours and filtered. The filtrate was evaporated to dryness, the residue was triturated with butyl chloride and the product removed by filtration. The product thus obtained melted at 165°, and had absorption peaks in the infrared at 1550, 1600, 1680 and 1700 cm-1 and in the NMR spectrum at 2.5, 3.65, 4.0 with an aromatic multiplet at 7.2-8 ppm.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A slurry of 10.0 grams (0.042 moles) of 2-carbomethoxybenzenesulfonyl chloride, 5.0 grams (0.0357 moles) 4-methoxy-6-methyl-1,3,5-triazin-2-amine and 6.0 grams (0.092 moles) sodium cyanate in 60 ml N-methylpyrrolidinone was stirred 2 hours at 80° C. The reaction was cooled to 25° C., diluted with 200 ml saturated sodium bicarbonate solution, and filtered. The filtrate was acidified with dilute hydrochloric acid and the product was collected by filtration and dried to give the title compound in 55% yield. The IR spectrum of the title compound was identical to that of an authentic sample prepared as taught in U.S. Pat. No. 4,383,113.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,500
Citations
AK Sarmah, RS Kookana… - Australian Journal of …, 1998 - CSIRO Publishing
… In acid soils, however, sorption of chlorsulfuron, metsulfuron-methyl, and triasulfuron is strongly influenced by the soil temperature, clay content, and, particularly, organic matter content. …
Number of citations: 114 www.publish.csiro.au
N Cedergreen, JC Streibig, NH Spliid - Ecotoxicology and Environmental …, 2004 - Elsevier
… The sulfonylurea chosen was metsulfuron–methyl, a … or even weeks for metsulfuron-methyl to affect growth rates, … with increasing exposure to metsulfuron-methyl. To assess possible …
Number of citations: 101 www.sciencedirect.com
A Walker, EG Cotterill, SJ Welch - Weed Research, 1989 - Wiley Online Library
Adsorption and degradation rates of chlorsulfuron and metsulfuron‐methyl were measured in soil taken from depths of 0–20, 20–40 and 40–60 cm at eight sites. Adsorption of both …
Number of citations: 253 onlinelibrary.wiley.com
TK James, P Klaffenbach, PT Holland… - Weed …, 1995 - Wiley Online Library
… Mustard was more sensitive than sorghum to both primisulfuronmethyl and metsulfuron-methyl. Metsulfuronmethyl was slightly more active on both species than primisulfuron-methyl at …
Number of citations: 87 onlinelibrary.wiley.com
TS Boldt, CS Jacobsen - FEMS Microbiology Letters, 1998 - academic.oup.com
… presence of metsulfuron methyl, were grown in the presence of both metsulfuron methyl and the … For all of the four strains we showed that the metsulfuron methyl mediated reduction in …
Number of citations: 155 academic.oup.com
A Walker, SJ WELCH - Weed Research, 1989 - Wiley Online Library
… Movement and persistence of residues of chlorsulfuron, triasulfuron and metsulfuron‐methyl were compared in a field experiment prepared in spring 1987. Triasulfuron was less mobile …
Number of citations: 187 onlinelibrary.wiley.com
B Malekian, H Ghadiri, SA Kazemeini… - Journal of Biological and …, 2013 - dergipark.org.tr
… Among herbicide treatments, metsulfuron-methyl plus … from metsulfuron-methyl plus sulfosulfuron at 36 g ai ha-1. The highest wheat grain yield was obtained with metsulfuron-methyl …
Number of citations: 14 dergipark.org.tr
E Kotoula‐syka, IG Eleftherohorinos… - Weed …, 1993 - Wiley Online Library
… , tribenuron‐methyl, triasulfuron, and metsulfuron‐methyl as affected by concentration and soil … Chlorsulfuron and metsulfuron‐methyl showed the highest phytotoxicity, and tribenuron‐…
Number of citations: 90 onlinelibrary.wiley.com
J Pernak, M Niemczak, JL Shamshina… - Journal of agricultural …, 2015 - ACS Publications
Ten sulfonylurea-based herbicidal ionic liquids (HILs) were prepared by combining the metsulfuron-methyl anion with various cation types including quaternary ammonium ([bis(2-…
Number of citations: 71 pubs.acs.org
N Pons, E Barriuso - Pesticide Science, 1998 - Wiley Online Library
… about the fate of metsulfuron-methyl in typical French soils … biological processes of metsulfuron-methyl degradation, and … which a mass balance of metsulfuron-methyl residues could …
Number of citations: 99 onlinelibrary.wiley.com

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